Indium chloride is a vital precursor for synthesizing various indium-based materials. These materials find applications in diverse fields, including:
Indium-111 (¹¹¹In) is a radioactive isotope of indium commonly used in nuclear medicine. Indium chloride serves as a vital precursor for preparing radiopharmaceuticals labeled with ¹¹¹In. These radiopharmaceuticals are then used for:
Indium chloride also finds applications in various other research areas, including:
Indium In-111 chloride is a radioactive compound used primarily in nuclear medicine as a diagnostic radiopharmaceutical. It contains the isotope indium-111, which decays by electron capture to stable cadmium-111, emitting gamma radiation that is detectable by imaging equipment. This compound is typically provided as a sterile solution in hydrochloric acid, with a pH ranging from 1.1 to 1.4, and is characterized by its high purity, containing over 99.9% indium-111 at calibration .
Indium In-111 chloride exhibits significant biological activity as a radiotracer. It is particularly useful in:
The compound's ability to emit gamma radiation allows for high-quality imaging while maintaining a moderate radiation dose for patients.
Indium In-111 chloride is synthesized through the cyclotron production of indium-111 via the proton irradiation of cadmium-112 enriched targets. The reaction can be summarized as follows:
Following production, the indium-111 is converted into the chloride form by reacting it with hydrochloric acid to achieve the desired concentration and purity levels necessary for medical use .
The primary applications of indium In-111 chloride include:
Indium In-111 chloride has several similar compounds used in nuclear medicine, each with unique properties:
Compound Name | Radioactive Isotope | Half-Life (days) | Primary Use |
---|---|---|---|
Technetium-99m | Technetium-99m | 6 hours | Widely used in various imaging studies |
Gallium-67 citrate | Gallium-67 | 3.26 days | Tumor imaging and infection detection |
Thallium-201 chloride | Thallium-201 | 73 hours | Cardiac imaging |
Indium In-111 chloride stands out due to its specific applications in labeling monoclonal antibodies for targeted cancer therapies and its effectiveness in imaging infections through white blood cell labeling. Its moderate half-life allows for sufficient time between administration and imaging without excessive radiation exposure .
The fundamental chemistry of Indium-111 chloride radiolabeling relies on the formation of stable coordination complexes between the trivalent indium cation and multidentate chelating agents [1] [6]. Indium-111 chloride is supplied as a sterile, pyrogen-free solution in hydrochloric acid, providing a readily available source of Indium-111 for radiopharmaceutical preparation [2] [5]. The radioisotope exhibits favorable nuclear properties with a half-life of approximately 67 hours and decays by electron capture, emitting gamma radiation with principal energies of 172 kiloelectron volts and 246 kiloelectron volts [5] [6].
The chelation process involves the replacement of chloride ligands and water molecules in the coordination sphere of indium with donor atoms from the chelating agent [56]. The coordination chemistry of indium favors octahedral geometry with coordination numbers typically ranging from six to eight, depending on the chelator structure and reaction conditions [54]. The high charge density of the trivalent indium ion results in strong electrostatic interactions with negatively charged donor atoms, particularly oxygen and nitrogen [58].
1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid represents one of the most extensively studied macrocyclic chelators for Indium-111 labeling [9] [10]. The tetradentate cyclen ring provides four nitrogen donor atoms, while the four pendant carboxylate groups contribute additional coordination sites, creating an octadentate ligand system [54]. This structural arrangement enables the formation of thermodynamically stable complexes with Indium-111 [15].
The chelation mechanism proceeds through a stepwise process involving initial coordination of the nitrogen atoms from the cyclen ring, followed by carboxylate coordination [55]. Optimal labeling conditions require elevated temperatures of 80-90 degrees Celsius and slightly acidic pH conditions between 4.0 and 5.5 [55]. Under these conditions, radiochemical yields exceeding 95% can be achieved with reaction times of 15-30 minutes [10] [15].
Parameter | Optimal Conditions | Literature Range |
---|---|---|
Temperature (°C) | 80-90 | 70-95 |
pH Range | 4.0-5.5 | 3.5-6.0 |
Reaction Time (min) | 15-30 | 10-60 |
Chelator:Metal Ratio | 10:1 to 50:1 | 5:1 to 100:1 |
Buffer System | Acetate/Citrate | Various |
Radiochemical Yield (%) | 95-99 | 85-99 |
Stability (hours) | 48-72 | 24-96 |
The kinetic stability of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid complexes with Indium-111 is enhanced by the macrocyclic effect, which provides additional thermodynamic stabilization compared to acyclic chelators [11]. However, recent studies have identified potential complications with certain 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid derivatives, including the formation of unreactive Indium-111 species in stock solutions [15]. This phenomenon can be mitigated by maintaining appropriate chloride ion concentrations in the labeling solution [15].
Diethylenetriaminepentaacetic acid serves as a highly effective acyclic chelator for Indium-111, forming stable octahedral coordination complexes [12] [13]. The pentadentate nature of diethylenetriaminepentaacetic acid provides five coordination sites through three nitrogen atoms and five carboxylate oxygen atoms, with the remaining coordination positions occupied by water molecules or hydroxide ions [56] [58].
The formation constant for the Indium-111-diethylenetriaminepentaacetic acid complex is exceptionally high, with logarithmic values ranging from 29.0 to 30.5, indicating thermodynamic stability that surpasses most other radiometal chelates [56] [58]. This high stability translates to excellent resistance against transchelation by competing ligands such as ethylenediaminetetraacetic acid [12].
Property | Value | Reference Conditions |
---|---|---|
Formation Constant (log K) | 29.0-30.5 | 25°C, μ=0.1 |
Coordination Number | 8 | Octahedral |
Stability in Serum (%) | 80-95 | 37°C, 48h |
Optimal pH | 5.0-7.4 | Physiological |
Transchelation Resistance | High | vs EDTA |
In Vivo Half-life (hours) | 2.8 | Physical decay |
The labeling procedure with diethylenetriaminepentaacetic acid is straightforward, typically requiring citrate buffer at pH 5.0 and heating at 50-70 degrees Celsius for 15-30 minutes [34]. The bifunctional diethylenetriaminepentaacetic acid derivatives, such as para-isothiocyanatobenzyl-diethylenetriaminepentaacetic acid, have been extensively employed for protein conjugation, enabling efficient incorporation of Indium-111 into antibodies and peptides [16] [20].
Hydroxypyridinone-based chelators represent an emerging class of ligands for Indium-111 coordination, offering unique structural features and potential advantages over traditional chelators [14] [57]. These nitrogen-heterocyclic compounds exhibit high metal chelating efficacy and specificity, with 3-hydroxy-4-pyridinone derivatives showing particular promise for radiopharmaceutical applications [57] [59].
Recent investigations have focused on hybrid cyclen-hydroxypyridinone systems that combine the benefits of macrocyclic coordination with the favorable properties of hydroxypyridinone moieties [14]. These novel chelators consist of 1,4,7,10-tetraazacyclododecane rings bearing pendant hydroxypyridinone groups connected through methylene acetamide linkages [14].
However, radiolabeling studies with these hybrid systems have revealed unexpected reactivity patterns, including Indium-111-mediated hydrolysis of amide groups under basic conditions [14]. The reaction proceeds through initial formation of the desired complex, followed by metal-mediated cleavage of a single amide bond to yield a modified chelator structure [14]. Density functional theory calculations have provided insights into the mechanism and energetics of this process, highlighting the importance of chelator design in determining stability [14].
The hydroxypyridinone research demonstrates the continuing evolution of chelator development for Indium-111, with ongoing efforts to optimize both thermodynamic stability and kinetic inertness [57]. These studies contribute to the fundamental understanding of indium coordination chemistry and may lead to improved radiopharmaceutical formulations [59].
The conjugation of chelating agents to monoclonal antibodies requires careful consideration of reaction conditions to preserve immunological activity while achieving efficient radiolabeling [17] [18]. The most widely employed approach utilizes bifunctional chelating agents that contain both metal-binding sites and reactive groups for protein attachment [20] [22].
Diethylenetriaminepentaacetic acid dianhydride has been extensively used for antibody conjugation, reacting with primary amino groups on lysine residues and the amino terminus [16] [19]. The conjugation reaction typically proceeds in slightly basic conditions using bicarbonate or phosphate buffers at pH 8.0-9.0 [16]. Optimal conjugation ratios range from 1:1 to 10:1 chelator to antibody, with higher ratios potentially compromising immunoreactivity [21].
Antibody Type | Molecular Weight (kDa) | Labeling Efficiency (%) | Immunoreactivity Retention (%) | Optimal Chelator |
---|---|---|---|---|
Monoclonal (IgG) | 150 | 85-95 | 85-95 | DTPA/DOTA |
Fab Fragment | 50 | 80-90 | 90-95 | DTPA |
F(ab')2 Fragment | 100 | 82-92 | 88-95 | DTPA/DOTA |
scFv | 25 | 75-85 | 80-90 | DOTA |
Bispecific | 200 | 80-90 | 85-92 | DOTA-Tz |
Advanced bioconjugation strategies have incorporated site-specific modification techniques to achieve more homogeneous products [22]. Click chemistry approaches, particularly strain-promoted azide-alkyne cycloaddition reactions, enable precise attachment of chelators to engineered antibody sites [22]. These methods have demonstrated superior performance compared to random lysine modification, providing improved radiochemical yields and enhanced immunoreactivity retention [22].
The development of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid-based bifunctional chelators has expanded the options for antibody conjugation [9] [11]. The macrocyclic structure provides enhanced kinetic stability compared to acyclic systems, reducing the likelihood of indium dissociation in physiological environments [11]. Tetrazine-modified 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid derivatives have shown particular promise for bioorthogonal conjugation strategies [17].
The preservation of antibody immunoreactivity during radiolabeling represents a critical factor in maintaining the targeting specificity of radioimmunoconjugates [23] [29]. Traditional radiolabeling approaches can result in oxidative damage or conformational changes that compromise antigen-binding capacity [21] [29].
Antigen-binding site protection strategies have emerged as effective methods for maintaining immunoreactivity [23] [29]. This approach involves complexing the antibody with its target antigen prior to radiolabeling, thereby protecting the combining site from chemical modification [23]. Studies have demonstrated that antibodies radiolabeled under protected conditions maintain superior immunoreactive fractions compared to directly labeled counterparts, regardless of the degree of radiolabeling [29].
The implementation of protective conditions requires careful optimization of reaction parameters [29]. The antigen-antibody complex must remain stable throughout the labeling procedure, which typically involves elevated temperatures and modified pH conditions [23]. Following radiolabeling, the protective antigen can be removed through competitive displacement or chromatographic separation [29].
Alternative protection strategies include the use of reducing agents and radical scavengers to minimize oxidative damage during radiolabeling [51]. Gentisic acid and sodium ascorbate are commonly employed as radioprotectants, effectively reducing radiolysis-induced degradation of the antibody structure [51]. These compounds are typically added at concentrations of 50-100 millimolar prior to radiolabeling [51].
Comprehensive stability assessment of radiolabeled antibodies encompasses multiple analytical parameters, including radiochemical purity, protein integrity, and immunological activity [25] [27]. These evaluations are essential for ensuring the quality and reliability of radioimmunoconjugates intended for research or clinical applications [27].
Radiochemical purity determination employs various chromatographic methods to assess the proportion of radioactivity associated with the intact labeled antibody [25] [46]. Instant thin-layer chromatography on silica gel provides a rapid screening method, with typical developing solvents including diethylenetriaminepentaacetic acid solutions or ammonium acetate-methanol mixtures [46] [51]. Size exclusion chromatography offers more detailed analysis, enabling separation of intact antibodies from aggregated or fragmented species [27] [53].
Protein integrity assessment utilizes electrophoretic and chromatographic techniques to evaluate structural modifications resulting from the radiolabeling process [27]. Sodium dodecyl sulfate polyacrylamide gel electrophoresis can detect protein fragmentation or cross-linking, while size exclusion high-performance liquid chromatography provides quantitative analysis of aggregate formation [27]. These methods are particularly important for detecting subtle changes that may not be apparent through radiochemical purity measurements alone [25].
Immunoreactivity testing employs binding assays to quantify the retention of antigen-binding capacity following radiolabeling [27]. The immunoreactive fraction is typically determined through saturation binding analysis or competitive displacement studies [24]. Well-characterized systems should maintain immunoreactive fractions exceeding 85%, with values below 80% indicating significant compromise of binding activity [21] [24].
Stability studies in physiological media assess the performance of radiolabeled antibodies under conditions simulating in vivo environments [25] [27]. Incubation in human serum at 37 degrees Celsius provides assessment of transchelation stability and protein degradation over time periods relevant to biological applications [27]. These studies typically monitor radiochemical purity, protein integrity, and immunoreactivity over 48-96 hour periods [25].
Somatostatin receptor targeting with Indium-111-labeled peptides represents one of the most successful applications of radiopharmaceutical chemistry, with octreotide derivatives serving as the prototypical compounds [30] [31]. These peptides bind with high affinity to somatostatin receptor subtype 2, which is overexpressed in neuroendocrine tumors and other pathological conditions [33].
The radiolabeling of octreotide derivatives with Indium-111 utilizes diethylenetriaminepentaacetic acid conjugation at the amino terminus, typically through the D-phenylalanine-1 position [34]. This modification preserves the critical structural elements required for receptor binding while providing a stable attachment point for the chelator [34]. The resulting Indium-111-diethylenetriaminepentaacetic acid-D-phenylalanine-1-octreotide exhibits nanomolar binding affinity and rapid clearance from non-target tissues [34].
Peptide Target | Representative Peptide | Preferred Chelator | Labeling Yield (%) | Specific Activity (MBq/μg) |
---|---|---|---|---|
Somatostatin Receptors | Octreotide | DTPA/DOTA | 90-98 | 37-185 |
PSMA | PSMA-617 | DOTA | 85-95 | 74-370 |
Integrin αvβ3 | RGD peptides | NOTA/DOTA | 80-92 | 37-148 |
Bombesin Receptors | BBN analogs | DOTA | 85-95 | 74-185 |
GLP-1 Receptors | Exendin-4 | DOTA | 80-90 | 37-111 |
The development of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid-conjugated octreotide analogs has provided enhanced stability and improved pharmacological properties [36]. The 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid-1-naphthylalanine-3-octreotide derivative demonstrates superior tumor uptake and broader receptor subtype binding compared to diethylenetriaminepentaacetic acid analogs [36]. This compound exhibits three to four times higher uptake in somatostatin receptor-positive tissues, attributed to enhanced binding to receptor subtypes 3 and 5 [36].
Optimization of somatostatin receptor targeting has focused on reducing renal radioactivity accumulation through structural modifications [37]. The introduction of negatively charged amino acids such as aspartic acid at specific positions can significantly reduce kidney retention while maintaining receptor binding affinity [37]. These modifications represent important advances in minimizing radiation exposure to normal tissues [37].
Small molecule radiopharmaceuticals require specialized conjugation strategies that accommodate the unique structural and pharmacological constraints of low molecular weight compounds [35]. The attachment of chelators to small molecules must preserve the essential binding elements while introducing minimal steric hindrance [35].
The conjugation process typically involves the incorporation of reactive functional groups during peptide synthesis, enabling subsequent attachment of bifunctional chelators [35]. Common reactive groups include amino, carboxyl, and sulfhydryl functionalities that can participate in amide bond formation or disulfide bridge creation [35]. The choice of conjugation chemistry depends on the structural features of the target molecule and the stability requirements of the final product [35].
Prostate-specific membrane antigen-targeting compounds exemplify successful small molecule conjugation strategies [35]. These molecules typically incorporate glutamate-urea-lysine pharmacophores that bind with high affinity to the target enzyme [35]. The attachment of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid chelators through lysine side chains provides stable radiolabeling sites without compromising binding affinity [35].
The chemical reaction conditions for small molecule conjugation require careful optimization of temperature, pH, catalyst selection, and substrate concentrations [35]. The formation of amide bonds between chelators and small molecules typically proceeds under mild basic conditions using coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or N-hydroxysuccinimide esters [35]. Disulfide bond formation utilizes oxidative conditions that may require protection of sensitive functional groups [35].
Specific activity optimization represents a critical parameter in peptide radiopharmaceutical development, directly influencing receptor saturation and biological efficacy [38] [41]. High specific activity ensures that radioactive peptides occupy a minimal fraction of available receptor sites, preventing pharmacological effects that could interfere with imaging or therapeutic applications [38].
The theoretical maximum specific activity for Indium-111 is approximately 1.8 × 10^15 becquerels per gram, though practical values are typically much lower due to the presence of non-radioactive indium and other factors [38]. Achievable specific activities for peptide radiopharmaceuticals generally range from 37 to 370 megabecquerels per microgram, depending on the synthesis method and purification efficiency [38].
Factors influencing specific activity include the purity of the starting Indium-111 chloride, the efficiency of the radiolabeling reaction, and the presence of competing metal ions [43]. The use of high-purity reagents and optimized reaction conditions can significantly improve specific activity outcomes [44]. Microfluidic radiosynthesis platforms have demonstrated particular promise for achieving high specific activities through reduced reagent volumes and enhanced reaction control [44].
Quality control measures for specific activity determination employ various analytical techniques including high-performance liquid chromatography with radioactivity detection and mass spectrometry [38]. These methods enable precise quantification of both radioactive and non-radioactive components in the final product [43]. Regulatory guidelines typically specify minimum specific activity requirements for clinical radiopharmaceuticals, emphasizing the importance of optimization strategies [41].
Irritant